Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate
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Overview
Description
Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropyl-4-hydroxy-6-methylpyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate can be compared with other pyrimidine derivatives such as:
2-Hydroxy-4-methylpyridine: This compound shares a similar pyrimidine core but differs in its substitution pattern, leading to different biological activities.
4-Amino-5-(aminomethyl)-2-methylpyrimidine: Another pyrimidine derivative with distinct functional groups, resulting in unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-(2-cyclopropyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate |
InChI |
InChI=1S/C11H14N2O3/c1-6-8(5-9(14)16-2)11(15)13-10(12-6)7-3-4-7/h7H,3-5H2,1-2H3,(H,12,13,15) |
InChI Key |
GKUMXFMRLIUAFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2CC2)CC(=O)OC |
Origin of Product |
United States |
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